tert-Butyl methyl(1-(1-(thiazol-2-yl)ethyl)piperidin-3-yl)carbamate
Overview
Description
Scientific Research Applications
1. Structural and Synthetic Analysis
- The compound tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate exhibits specific structural characteristics, with the plane of the pyrazole ring forming a dihedral angle with the piperidine ring. This study highlights the detailed structural analysis of such compounds (Richter et al., 2009).
2. Role in Synthesis of Biologically Active Compounds
- The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in crizotinib and other biologically active compounds, showcases the utility of tert-butyl methyl compounds in drug synthesis (Kong et al., 2016).
3. Crystallographic and Interaction Studies
- Carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, have been structurally characterized using single-crystal X-ray diffraction, revealing unique molecular environments and interactions, relevant for understanding the chemical behavior of similar tert-butyl methyl compounds (Das et al., 2016).
4. Synthetic Methodology and Applications
- Research on the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate and its diastereomers contributes to the broader understanding of synthetic methods for producing complex tert-butyl methyl carbamate compounds and their potential applications (Liu et al., 2012).
5. Novel Piperidine Substituted Benzothiazole Derivatives
- The synthesis and biological properties of new piperidine substituted benzothiazole derivatives demonstrate the versatility of such compounds in pharmacological contexts, suggesting possible applications for tert-butyl methyl compounds in this area (Shafi et al., 2021).
Properties
IUPAC Name |
tert-butyl N-methyl-N-[1-[1-(1,3-thiazol-2-yl)ethyl]piperidin-3-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2S/c1-12(14-17-8-10-22-14)19-9-6-7-13(11-19)18(5)15(20)21-16(2,3)4/h8,10,12-13H,6-7,9,11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDSHHFNMQFYBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCCC(C2)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601120401 | |
Record name | Carbamic acid, N-methyl-N-[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601120401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-39-8 | |
Record name | Carbamic acid, N-methyl-N-[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-methyl-N-[1-[1-(2-thiazolyl)ethyl]-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601120401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.